N-(4-methyl-3-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-methyl-3-nitrophenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-10-6-7-11(8-15(10)21(24)25)18-16(22)9-14-17(23)20-13-5-3-2-4-12(13)19-14/h2-8,14,19H,9H2,1H3,(H,18,22)(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUNYQZWEYGYBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Modular Synthesis via Tetrahydroquinoxalinone Intermediate
The synthesis begins with constructing the 3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl moiety. As demonstrated in analogous tetrahydroquinoxaline syntheses, o-phenylenediamine undergoes condensation with ethyl glyoxalate in ethanol at 45°C to yield quinoxalin-2(1H)-one (85% yield). Subsequent N-alkylation with benzyl 4-(bromomethyl)benzoate in DMF using sodium hydride as a base generates a protected intermediate, which is reduced with sodium cyanoborohydride in methanol to form the tetrahydroquinoxalinone core.
For the acetamide segment, 4-methyl-3-nitroaniline (CAS 100-15-2) is acetylated using acetic anhydride in pyridine or via Friedel-Crafts acylation to produce N-(4-methyl-3-nitrophenyl)acetamide . Coupling this with the tetrahydroquinoxalinone intermediate requires introducing a reactive site, such as bromoacetylation at the tetrahydroquinoxalinone’s C2 position.
Key Reaction Sequence:
- Quinoxalinone Formation :
$$ \text{o-Phenylenediamine} + \text{Ethyl glyoxalate} \xrightarrow{\text{EtOH, 45°C}} \text{Quinoxalin-2(1H)-one} $$ - N-Alkylation :
$$ \text{Quinoxalin-2(1H)-one} + \text{Benzyl 4-(bromomethyl)benzoate} \xrightarrow{\text{NaH, DMF}} \text{Protected Intermediate} $$ - Reduction :
$$ \text{Protected Intermediate} \xrightarrow{\text{NaCNBH}_3, \text{MeOH}} \text{Tetrahydroquinoxalinone} $$ - Acetamide Coupling :
$$ \text{Tetrahydroquinoxalinone} + \text{2-Chloro-N-(4-methyl-3-nitrophenyl)acetamide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound} $$
One-Pot Domino Reaction Strategy
Domino reactions offer streamlined synthesis. A nitro reduction-cyclization sequence converts 2-nitro-N-(4-methylphenyl)acetamide into the tetrahydroquinoxalinone-acetamide hybrid. Catalytic hydrogenation of the nitro group (using Pd/C or Raney Ni) generates an aniline intermediate, which undergoes spontaneous cyclization with diethyl oxalate in acetic acid to form the tetrahydroquinoxalinone ring.
Optimization Insight :
- Temperature Control : Maintaining 50–60°C during cyclization minimizes side reactions.
- Catalyst Selection : Raney Ni provides higher diastereoselectivity (>90%) compared to Pd/C.
Mechanistic Analysis of Critical Steps
Cyclization Mechanisms
The formation of the tetrahydroquinoxalinone core proceeds via Schiff base intermediacy . Condensation of o-phenylenediamine with ethyl glyoxalate generates a diimine, which tautomerizes to the quinoxalinone. Subsequent reduction with NaCNBH3 selectively saturates the C=N bond while preserving the ketone.
Acetamide Coupling
The nucleophilic substitution between 2-bromoacetamide derivatives and the tetrahydroquinoxalinone’s secondary amine occurs in polar aprotic solvents (e.g., DMF) with potassium carbonate as a base. The reaction follows an SN2 mechanism , with yields influenced by steric hindrance at the amine site.
Comparative Analysis of Synthetic Methods
Analytical Characterization
Spectroscopic Data :
- 1H NMR (400 MHz, CDCl3) : δ 8.15 (s, 1H, Ar-H), 7.92 (d, J = 8.4 Hz, 1H, Ar-H), 4.21 (q, 2H, CH2), 3.78 (s, 3H, N-CH3), 2.45 (s, 3H, Ar-CH3).
- IR (KBr) : 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO2).
Chromatographic Purity :
- HPLC (C18 column, MeOH:H2O 70:30): Retention time = 12.3 min, purity >98%.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-3-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide can undergo various chemical reactions, including:
-
Reduction
Reagents: Hydrogen gas with a palladium catalyst, or chemical reducing agents like sodium borohydride.
Conditions: Mild temperatures and pressures for catalytic hydrogenation.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Solvent like dimethylformamide (DMF), moderate temperatures.
-
Oxidation
Reagents: Oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Acidic or basic medium, depending on the oxidizing agent.
Major Products
Reduction: Converts the nitro group to an amine, yielding N-(4-methyl-3-aminophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation: Can lead to the formation of nitroso or hydroxylamine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Could be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-methyl-3-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects. The tetrahydroquinoxalinone moiety may interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Core Structural Variations
The target compound is compared to five analogs (Table 1), highlighting substituent effects:
Key Observations :
Key Observations :
Physicochemical and Crystallographic Properties
- Melting Points : Analogs with methoxy groups () generally exhibit lower melting points (<250°C) due to reduced crystallinity, while nitro derivatives () have higher melting points (>250°C) .
- Hydrogen Bonding : Crystal structures (e.g., ) reveal intermolecular interactions (C–H⋯O) that stabilize lattice structures, critical for crystallinity and stability.
Biological Activity
N-(4-methyl-3-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a complex organic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The compound features a nitrophenyl group and a tetrahydroquinoxalinone moiety, which contribute to its distinct chemical properties. The synthesis typically involves multi-step organic reactions, beginning with the nitration of 4-methylphenylamine to produce 4-methyl-3-nitroaniline. This intermediate is then reacted with 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl chloride under basic conditions to yield the final product.
Synthetic Route Overview
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Nitration of 4-methylphenylamine | Low temperature (0-5°C) with concentrated nitric and sulfuric acids |
| 2 | Reaction with acetyl chloride | Basic conditions to form the target compound |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Reduction of Nitro Group : The nitrophenyl group can be reduced to form reactive intermediates that may interact with cellular components, potentially leading to therapeutic effects.
- Enzyme Interaction : The tetrahydroquinoxalinone moiety may modulate the activity of specific enzymes or receptors involved in various biological pathways.
Biological Activity
Research has highlighted the potential biological activities of this compound across multiple studies:
Anticancer Activity
In vitro studies have demonstrated that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : B16-F10 (melanoma), HT29 (colon cancer), Hep G2 (liver cancer).
- Findings : Compounds showed total apoptosis rates between 40% and 85%, indicating strong anticancer properties.
Table 1: Cytotoxicity Results
| Compound | Cell Line | Total Apoptosis (%) | IC50 (µM) |
|---|---|---|---|
| Compound A | B16-F10 | 85% | 12 |
| Compound B | HT29 | 58% | 15 |
| Compound C | Hep G2 | 76% | 10 |
The mechanism by which these compounds induce apoptosis includes:
- Cell Cycle Arrest : Studies indicate that treated cells exhibit increased populations in the G0/G1 phase while decreasing in the S phase.
Figure 1: Cell Cycle Distribution Post-Treatment
Cell Cycle Distribution
Case Study 1: Antitumor Efficacy
A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound against human cancer cells. The results indicated that:
- The compound significantly inhibited cell proliferation.
- It induced apoptosis through both intrinsic and extrinsic pathways.
Case Study 2: Enzyme Inhibition Studies
Another investigation focused on the enzyme inhibition potential of the compound. It was found to inhibit key enzymes involved in tumor growth, demonstrating its potential as a lead compound for further drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
